molecular formula C8H7ClN2O2S B8754085 3-methyl-1H-indazole-5-sulfonyl chloride

3-methyl-1H-indazole-5-sulfonyl chloride

Cat. No.: B8754085
M. Wt: 230.67 g/mol
InChI Key: XOEGWHMHXLUOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1H-indazole-5-sulfonyl chloride is a key chemical building block designed for the synthesis of novel sulfonamide derivatives in medicinal and organic chemistry research. This reagent features a sulfonyl chloride group on a 3-methylindazole scaffold, making it a privileged structure for creating targeted molecular libraries. Research into analogous indazole-5-sulfonyl chlorides and related sulfonamide compounds indicates high potential in pharmaceutical development, particularly in the design of enzyme inhibitors . Molecular docking studies of similar indazole-sulfonamide compounds have demonstrated strong binding affinities against therapeutic targets such as the topoisomerase-II DNA gyrase enzyme, with some derivatives outperforming standard drugs in silico . Furthermore, the indazole core is a recognized pharmacophore in antidiabetic drug discovery, where sulfonamide-linked derivatives have shown potent anti-α-glucosidase activity, outperforming acarbose in vitro . The 3-methyl substitution on the indazole ring may influence the molecule's conformation and hydrophobic interactions, potentially enhancing binding to protein active sites, as observed in structural studies of related indazole compounds . This reagent is offered For Research Use Only and is a solid that should be stored sealed in dry, cool conditions .

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

3-methyl-2H-indazole-5-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O2S/c1-5-7-4-6(14(9,12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)

InChI Key

XOEGWHMHXLUOEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity References
3-Methyl-1H-indazole-5-sulfonyl chloride 3-CH₃, 5-SO₂Cl ~246.7 (estimated) Not reported Sulfonamide synthesis, drug intermediates Inferred
2-Methyl-1,3-dioxo-isoindole-5-sulfonyl chloride Isoindole core, 5-SO₂Cl ~239.7 Not reported Organic synthesis, polymer chemistry
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole core, 7-Cl, 3-CH₃ 225.65 Not reported Pharmaceutical intermediates
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride Benzene core, 3-CF₂H, 4-F, 1-SO₂Cl 229.6 (EN300-366220) Not reported Agrochemical synthesis

Key Observations :

  • Reactivity : Sulfonyl chlorides (e.g., this compound and 3-(difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride) are highly electrophilic, enabling nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters .
  • Substituent Impact: The indazole core (vs. Methyl groups (e.g., at position 3) increase hydrophobicity, influencing pharmacokinetic properties .

Comparison with Other Methods :

  • Indole Derivatives : uses p-toluenesulfonylmethyl isocyanide to synthesize imidazole-indole hybrids, highlighting the versatility of sulfonylating agents in heterocyclic chemistry .
  • Pyrazole Derivatives : employs thiourea and acyl chlorides to modify pyrazole-sulfonyl structures, achieving yields of 77–89% .
Pharmacological Potential

While direct data on this compound is unavailable, related compounds demonstrate bioactivity:

  • Pyrazole-Sulfonyl Compounds : Analogs in were tested for analgesic and anti-inflammatory activity, though specific results are undisclosed .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction Temperature0–5°C (exothermic step control)
SolventAnhydrous DCM or THF
Purification MethodSilica gel chromatography
Storage Conditions–20°C under argon

Q. Table 2. Thermal Stability Data

TechniqueKey ObservationReference
TGADecomposition onset at 160°C
DSCEndothermic peak at 85°C (melting)

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